Nelfinavir-d3

Bioanalysis LC-MS/MS Stable Isotope Labeling

Nelfinavir-d3 (CAS 1217629-70-3) is a deuterated internal standard engineered for precise LC-MS/MS quantification of nelfinavir in PK, TDM, and QC workflows. Its +3 Da mass shift and co-elution with the analyte ensure robust matrix effect compensation—a requirement under FDA/EMA bioanalytical guidance. Generic substitution with unlabeled nelfinavir or analog IS (e.g., saquinavir-d9) introduces quantification bias from differential recovery and ionization. Procure this traceable standard to ensure method validation compliance and data integrity for ANDA, DMF, or regulatory submissions.

Molecular Formula C32H45N3O4S
Molecular Weight 570.8 g/mol
Cat. No. B561975
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNelfinavir-d3
Synonyms(3S,4aS,8aS)-N-(1,1-Dimethylethyl)decahydro-2-[(2R,3R)-2-hydroxy-3-[(3-hydroxy-2-methylbenzoyl)amino]-4-(phenylthio)butyl]-3-isoquinolinecarboxamide;  AG 1341; 
Molecular FormulaC32H45N3O4S
Molecular Weight570.8 g/mol
Structural Identifiers
SMILESCC1=C(C=CC=C1O)C(=O)NC(CSC2=CC=CC=C2)C(CN3CC4CCCCC4CC3C(=O)NC(C)(C)C)O
InChIInChI=1S/C32H45N3O4S/c1-21-25(15-10-16-28(21)36)30(38)33-26(20-40-24-13-6-5-7-14-24)29(37)19-35-18-23-12-9-8-11-22(23)17-27(35)31(39)34-32(2,3)4/h5-7,10,13-16,22-23,26-27,29,36-37H,8-9,11-12,17-20H2,1-4H3,(H,33,38)(H,34,39)/t22-,23+,26-,27-,29+/m0/s1/i1D3
InChIKeyQAGYKUNXZHXKMR-VWGNXJLPSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Nelfinavir-d3 Procurement Guide: Stable Isotope-Labeled Internal Standard for Nelfinavir Quantification


Nelfinavir-d3 (CAS 1217629-70-3) is a deuterium-labeled analog of nelfinavir, a potent and orally bioavailable HIV-1 protease inhibitor (Ki=2 nM) [1]. This compound is specifically designed and intended for use as a stable isotope-labeled internal standard (SIL-IS) for the quantification of nelfinavir by gas chromatography (GC) or liquid chromatography-mass spectrometry (LC-MS) [2]. Its molecular formula is C32H42D3N3O4S, with a molecular weight of 570.80 g/mol, which differs from the unlabeled analyte by a +3 Da mass shift, enabling clear mass spectrometric differentiation . As a research tool, it is supplied by multiple vendors with purities typically specified at ≥96% to ≥99% and deuterium isotopic enrichment of ≥98 atom% D , .

Why Nelfinavir-d3 Cannot Be Substituted with Unlabeled Nelfinavir or Structural Analogs in Quantitative Bioanalysis


In quantitative LC-MS/MS bioanalysis, substitution of Nelfinavir-d3 with unlabeled nelfinavir or structurally dissimilar internal standards introduces significant analytical error. Unlabeled nelfinavir cannot be distinguished from the target analyte by mass spectrometry, rendering accurate quantification impossible. Structural analog internal standards (e.g., saquinavir-d9) exhibit different physicochemical properties—including extraction recovery, chromatographic retention behavior, and ionization efficiency—compared to the analyte nelfinavir [1], [2]. These differences prevent analog internal standards from effectively compensating for matrix effects and sample preparation variability, which are the primary sources of inaccuracy in bioanalytical assays [3]. Deuterated internal standards like Nelfinavir-d3, by contrast, co-elute with the analyte and experience nearly identical matrix effects and ionization suppression/enhancement, providing the highest achievable analytical accuracy [4]. Generic substitution therefore compromises method validation compliance with regulatory guidance (FDA, EMA) which mandates the use of stable isotope-labeled internal standards whenever feasible [5].

Nelfinavir-d3 Quantitative Differentiation Evidence Versus Comparators


Isotopic Purity and Mass Shift: Nelfinavir-d3 Versus Unlabeled Nelfinavir

Nelfinavir-d3 provides a +3 Da mass shift relative to unlabeled nelfinavir, enabling baseline mass spectrometric separation without isotopic overlap. The deuterium isotopic enrichment specification for Nelfinavir-d3 is typically ≥98 atom% D . This high isotopic purity minimizes the contribution of the internal standard to the analyte signal channel (crosstalk), which is a critical requirement for accurate quantification at low concentrations [1]. Unlabeled nelfinavir, by definition, provides zero mass shift and therefore cannot function as an internal standard in MS-based assays.

Bioanalysis LC-MS/MS Stable Isotope Labeling

Physical-Chemical Equivalence: Nelfinavir-d3 Versus Structural Analog Internal Standards

As a deuterated internal standard, Nelfinavir-d3 exhibits nearly identical physicochemical properties to nelfinavir. It co-elutes with the analyte under reverse-phase chromatographic conditions, as demonstrated by shared retention characteristics . This co-elution ensures that both compounds experience equivalent matrix-induced ionization suppression or enhancement. In contrast, structural analog internal standards (e.g., compounds from a different chemical class or even closely related protease inhibitors) often exhibit different chromatographic retention times and differential ionization efficiencies, leading to inadequate matrix effect compensation and reduced assay accuracy [1], [2].

Matrix Effects Sample Preparation Method Validation

Regulatory Compliance Readiness: Nelfinavir-d3 as a Traceable Reference Standard

Nelfinavir-d3 is supplied as a fully characterized reference standard compliant with regulatory guidelines for analytical method development, method validation (AMV), and quality control (QC) applications . It serves as a traceable reference standard against pharmacopeial standards (USP or EP) . Products are supplied with a Certificate of Analysis (COA) detailing lot-specific purity and characterization data . In contrast, generic unlabeled nelfinavir intended for synthesis or other purposes may not meet the stringent purity, characterization, and documentation requirements necessary for regulated bioanalytical work.

Quality Control Regulatory Compliance Pharmaceutical Analysis

Selectivity in Co-Formulation Assays: Nelfinavir-d3 Versus Alternative Deuterated Internal Standards

In multiplexed LC-MS/MS assays for the simultaneous quantification of multiple antiretroviral drugs (e.g., in therapeutic drug monitoring or pharmacokinetic studies), the use of the specific deuterated analog for each analyte is essential. Nelfinavir-d3, with its +3 Da mass shift, can be unambiguously distinguished from other protease inhibitors (e.g., saquinavir, ritonavir, indinavir) and their respective deuterated internal standards (e.g., saquinavir-d9, which has a +9 Da shift) in the same analytical run [1]. Using a non-specific deuterated standard or an analog standard for nelfinavir quantification in a multiplex panel introduces the risk of cross-interference and inaccurate results [2].

Antiretroviral Assays Multiplex Analysis LC-MS/MS

Nelfinavir-d3: Optimal Procurement Scenarios for Research and Industrial Use


Quantitative Bioanalysis of Nelfinavir in Pharmacokinetic Studies

In preclinical and clinical pharmacokinetic studies of nelfinavir, the use of Nelfinavir-d3 as an internal standard is essential for generating accurate and precise plasma concentration-time data [1]. As demonstrated in Section 3, its +3 Da mass shift and co-elution with the analyte ensure robust compensation for matrix effects and sample-to-sample variability, which is a regulatory expectation for bioanalytical method validation [2]. This enables reliable calculation of key pharmacokinetic parameters such as Cmax, AUC, and t1/2. The use of a fully characterized, traceable standard like Nelfinavir-d3 further supports data integrity and audit readiness for regulatory submissions .

Therapeutic Drug Monitoring (TDM) of Antiretroviral Regimens

For clinical laboratories performing therapeutic drug monitoring of HIV patients on nelfinavir-containing regimens, Nelfinavir-d3 enables the specific and accurate quantification of nelfinavir in patient plasma or peripheral blood mononuclear cells (PBMCs) [1]. As established in Section 3, its use in multiplexed LC-MS/MS assays alongside other analyte-specific deuterated standards (e.g., for saquinavir, ritonavir) prevents cross-interference and ensures the reliability of each individual drug measurement, which is critical for guiding dose adjustments and assessing adherence [3].

Pharmaceutical Quality Control and Reference Standard Qualification

In pharmaceutical manufacturing and quality control settings, Nelfinavir-d3 serves as a qualified reference standard for the development and validation of analytical methods used to assay nelfinavir active pharmaceutical ingredient (API) and finished drug products. As detailed in Section 3, the availability of Nelfinavir-d3 as a fully characterized standard, traceable to USP or EP monographs, provides the necessary documentation and metrological traceability required for QC release testing, stability studies, and Abbreviated New Drug Application (ANDA) or Drug Master File (DMF) submissions .

Intracellular and Tissue Distribution Studies of Nelfinavir

For research investigating the intracellular pharmacokinetics and tissue distribution of nelfinavir, accurate quantification in complex matrices (e.g., cell lysates, tissue homogenates) is paramount. The use of Nelfinavir-d3 as a stable isotope-labeled internal standard, as established in Section 3, effectively compensates for the pronounced and variable matrix effects inherent to these sample types [2], [4]. This ensures that measured intracellular or tissue concentrations accurately reflect the true biological exposure, which is essential for understanding drug distribution, cellular pharmacology, and potential efficacy at the site of action.

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